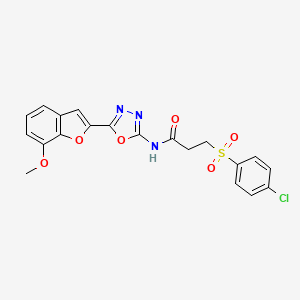
3-((4-chlorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-chlorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C20H16ClN3O6S and its molecular weight is 461.87. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-((4-chlorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a sulfonamide moiety and an oxadiazole ring, which are known for their diverse pharmacological properties. The compound's molecular formula is C20H16ClN3O6S with a molecular weight of approximately 461.9 g/mol .
The compound's structure contributes to its biological activity. Key features include:
- Sulfonamide Group : Known for antibacterial properties.
- Oxadiazole Ring : Associated with anti-inflammatory and anticancer effects.
The synthesis typically involves multi-step organic reactions, which can be tailored to enhance purity and yield .
The biological activity of this compound is believed to involve interactions with specific biological targets such as enzymes or receptors. This interaction can lead to various therapeutic effects depending on the target .
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antibacterial Activity
Studies have shown that derivatives of sulfonamides exhibit moderate to strong antibacterial activity against various strains. For instance:
- Salmonella typhi : Moderate to strong inhibition.
- Bacillus subtilis : Similar levels of activity observed.
These findings suggest that the compound may possess significant antibacterial properties .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Several derivatives demonstrated strong inhibitory effects, indicating potential use in treating neurodegenerative diseases like Alzheimer's.
The IC50 values for some active compounds were reported as low as 0.63μM, showcasing potent enzyme inhibition .
Antifungal and Antitubercular Activity
Research has indicated that related oxadiazole compounds exhibit antifungal and antitubercular activities. Some derivatives showed promising results against pathogenic fungi and Mycobacterium tuberculosis strains .
Case Studies
- Study on Antibacterial Activity : A series of synthesized compounds including those with a sulfonamide group were tested against various bacterial strains. The results indicated that certain compounds had significant activity against Salmonella typhi and Bacillus subtilis, suggesting a potential therapeutic application in treating bacterial infections .
- Enzyme Inhibition Studies : In silico studies demonstrated that the synthesized oxadiazole derivatives interacted favorably with AChE, showing promise as potential treatments for Alzheimer's disease due to their ability to inhibit this enzyme effectively .
Summary of Findings
| Activity Type | Target Organisms/Enzymes | Activity Level |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong | |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Strong (IC50 as low as 0.63 μM) |
| Antifungal | Various pathogenic fungi | Promising |
| Antitubercular | Mycobacterium tuberculosis | Promising |
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O6S/c1-28-15-4-2-3-12-11-16(29-18(12)15)19-23-24-20(30-19)22-17(25)9-10-31(26,27)14-7-5-13(21)6-8-14/h2-8,11H,9-10H2,1H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKCYUYGSWSNHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














